alpha-Methylstyrene-D10

Description

BenchChem offers high-quality alpha-Methylstyrene-D10 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-Methylstyrene-D10 including the price, delivery time, and more detailed information at info@benchchem.com.

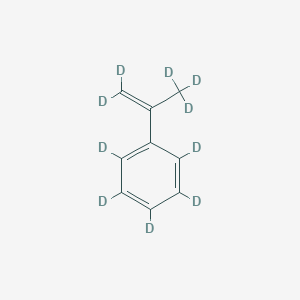

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-(1,1,3,3,3-pentadeuterioprop-1-en-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10/c1-8(2)9-6-4-3-5-7-9/h3-7H,1H2,2H3/i1D2,2D3,3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYLMUPLGERFSHI-PWOCOICVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=C([2H])[2H])C([2H])([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: alpha-Methylstyrene-D10 (CAS 10362-82-0)

Executive Summary & Scientific Context

alpha-Methylstyrene-D10 (2-Phenylpropene-d10) is the fully deuterated isotopologue of alpha-methylstyrene (AMS). It serves as a critical Internal Standard (IS) in quantitative mass spectrometry (GC-MS/LC-MS). Its primary utility lies in the precise quantification of residual monomer levels in styrenic polymers (e.g., ABS, SAN) and environmental monitoring of industrial effluents.

By introducing a stable +10 Da mass shift relative to the native analyte (

Core Identity

| Parameter | Detail |

| Chemical Name | alpha-Methylstyrene-D10 |

| CAS Number | 10362-82-0 |

| Synonyms | Isopropenylbenzene-d10; 2-Phenylpropene-d10; (1-Methylethenyl-d3)-benzene-d5 |

| Molecular Formula | |

| Molecular Weight | 128.24 g/mol (vs. 118.18 for native) |

| Isotopic Purity | Typically |

Physicochemical Profile & Stability

Understanding the physical behavior of the D10 variant is crucial for storage and method development. While chemically similar to the non-deuterated form, the isotope effect can cause slight variations in retention time (chromatographic isotope effect).

| Property | Value | Technical Note |

| Appearance | Colorless Liquid | Prone to polymerization if inhibitor (TBC) is depleted. |

| Boiling Point | ~164 °C | Co-elutes closely with native AMS but is mass-resolvable. |

| Density | ~0.91 g/mL | slightly higher than native (0.909 g/mL) due to deuterium mass. |

| Solubility | Organic solvents (MeOH, DCM) | Insoluble in water; requires organic solvent for stock prep. |

| Stability | Light/Heat Sensitive | Critical: Must be stored at 2-8°C, often stabilized with p-tert-butylcatechol (TBC). |

Application Logic: The Internal Standard Principle

In quantitative analysis, relying solely on external calibration is risky due to Matrix Effects (suppression/enhancement of ionization) and Extraction Efficiency variations.

Why alpha-Methylstyrene-D10?

-

Co-Extraction: Being chemically identical to the target, it behaves identically during sample preparation (e.g., headspace equilibrium).

-

Co-Elution: It elutes at virtually the same retention time as AMS, experiencing the exact same ionization environment in the MS source.

-

Mass Discrimination: The

structure provides a mass shift of +10 units.-

Native AMS (Target): Quant Ion m/z 118 (Molecular Ion) or m/z 103 (

). -

AMS-D10 (IS): Quant Ion m/z 128 (Molecular Ion) or m/z 110 (

). -

Note: The fragmentation pattern shifts predictably, allowing interference-free Selected Ion Monitoring (SIM).

-

Experimental Protocol: Residual Monomer Quantification

Objective: Quantification of residual alpha-methylstyrene in Acrylonitrile-Butadiene-Styrene (ABS) copolymer via Headspace GC-MS.

A. Reagents & Standards[2][9][10]

-

Analyte: alpha-Methylstyrene (Native), analytical standard.[1]

-

Internal Standard: alpha-Methylstyrene-D10 (CAS 10362-82-0), >98% D.[2]

-

Solvent: Dimethylacetamide (DMAc) or DMF (High purity, headspace grade).

B. Workflow Methodology

Step 1: Stock Solution Preparation

-

IS Stock (1000 µg/mL): Weigh 10 mg AMS-D10 into a 10 mL volumetric flask. Dilute to volume with DMAc.

-

Calibration Standards: Prepare a curve (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL of Native AMS) in DMAc.

-

Spiking: Add a constant volume (e.g., 50 µL) of IS Stock to every calibration vial and sample vial. Final IS concentration should be ~5 µg/mL.

Step 2: Sample Preparation

-

Weigh 0.5 g of polymer sample (ground/pellet) into a 20 mL Headspace vial.

-

Add 5 mL of DMAc.

-

Add 50 µL of IS Stock.

-

Seal immediately with PTFE-lined septum cap.

-

Dissolution: Shake/heat at 80°C for 2-4 hours until polymer is dissolved or swollen, establishing equilibrium.

Step 3: Headspace GC-MS Analysis

-

Equilibration: 90°C for 30 mins.

-

Injection: Split mode (10:1 to 20:1 depending on sensitivity).

-

Column: HP-5MS or DB-624 (30m x 0.25mm x 1.4µm).

-

Oven Program: 40°C (2 min)

10°C/min -

MS Detection (SIM Mode):

-

Target (AMS): Monitor m/z 118, 103.

-

IS (AMS-D10): Monitor m/z 128, 110.

-

C. Data Calculation

Calculate the Response Ratio (

Visualization: Analytical Workflow

The following diagram illustrates the self-validating logic of the Internal Standard method using AMS-D10.

Caption: Workflow for correcting matrix effects and injection variability using AMS-D10 as a surrogate reference.

Safety & Handling (SDS Summary)

Warning: alpha-Methylstyrene-D10 shares the hazardous properties of its non-deuterated parent.

-

Flammability: Flash point ~54°C. Store away from sparks/open flames.

-

Polymerization: May polymerize exothermically. Ensure presence of inhibitor (TBC) if stored for long periods, though high-purity IS standards are often packaged under inert gas (Argon) in ampoules.

-

Health: Causes serious eye irritation and respiratory irritation.[3] Use in a fume hood.

-

Storage: Refrigerate (2-8°C). Protect from light to prevent degradation of the inhibitor.

References

-

SciSpace . (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry. Retrieved from [Link]

Sources

Foreword: The Imperative of Isotopic Purity in Quantitative Analysis

An In-Depth Technical Guide to the Isotopic Enrichment Level of α-Methylstyrene-D10

In the landscape of modern analytical chemistry, particularly within pharmaceutical and metabolic research, stable isotope-labeled internal standards (SIL-IS) are the bedrock of accurate quantification by mass spectrometry.[1][2][3] These molecules, which are chemically identical to the analyte of interest save for the substitution of one or more atoms with a heavier stable isotope, co-elute chromatographically and exhibit nearly identical ionization behavior.[2] This allows them to perfectly compensate for variations in sample extraction, matrix effects, and instrument response, challenges that render quantitative mass spectrometry inherently variable.[4][5]

α-Methylstyrene-D10 (AMS-D10) is a fully deuterated analogue of α-methylstyrene, a monomer used in the synthesis of various polymers and resins. Its application as an internal standard is critical in studies monitoring residual monomers or in pyrolysis-GC/MS methods for polymer characterization.[6] However, the utility of AMS-D10 is directly contingent on its isotopic purity. An inadequately characterized standard, containing significant populations of lesser-deuterated isotopologues, compromises the very accuracy it is intended to ensure.

This guide provides a comprehensive framework for researchers, quality control scientists, and drug development professionals to understand, verify, and trust the isotopic enrichment level of α-Methylstyrene-D10. We will move beyond simple specifications to explore the causality behind its synthesis, the rigorous protocols for its validation, and the best practices for its use.

Foundational Concepts: Isotopic Enrichment vs. Species Abundance

Before delving into methodology, it is crucial to distinguish between two often-confused terms:

-

Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position within a molecule.[7] For a batch of AMS-D10 with a stated "98 atom % D" enrichment, it means that for any of the 10 possible hydrogen positions, there is a 98% probability of finding a deuterium atom and a 2% probability of finding a protium (¹H) atom.

-

Species Abundance: This refers to the percentage of the total population of molecules that have a specific, complete isotopic composition.[7] Due to the statistical nature of isotopic incorporation during synthesis, a standard with 98% isotopic enrichment will not contain 98% fully deuterated (D10) molecules. It will consist of a distribution of isotopologues (D10, D9, D8, etc.), with the D10 species being the most abundant.

Understanding this distinction is fundamental to correctly interpreting mass spectrometry data. The goal of our analysis is to confirm the site-specific isotopic enrichment by measuring the relative abundances of the resulting isotopologue species.

Synthesis and Isotopic Integrity: The Origin Story of AMS-D10

A robust understanding of a standard's quality begins with its synthesis. While proprietary methods vary, a plausible and chemically sound approach to synthesizing α-Methylstyrene-D10 involves a multi-step process designed to maximize deuterium incorporation at all 10 positions.

A likely pathway involves:

-

Aromatic Ring Deuteration: The five protons on the phenyl ring are exchanged for deuterium. This is commonly achieved through catalytic hydrogen-deuterium (H-D) exchange, where a starting material like cumene or α-methylstyrene itself is treated with a deuterium source, such as deuterium oxide (D₂O), in the presence of a catalyst like Platinum on carbon (Pt/C).[8] The efficiency of this exchange is dictated by reaction time, temperature, and catalyst activity, and it is a primary source of any residual protium on the aromatic ring.

-

Side-Chain Construction: The deuterated vinyl and methyl groups are typically constructed from fully deuterated precursors. For instance, a Grignard reaction using deuterated methyl magnesium iodide (CD₃MgI) on deuterated acetophenone (Acetophenone-D5) could be employed, followed by dehydration to form the double bond.

-

Purification: Rigorous purification by distillation or chromatography is essential to remove chemical impurities and any unreacted starting materials.

The final isotopic enrichment is a composite of the efficiencies of these distinct deuteration steps. Incomplete exchange on the aromatic ring or the use of a CD₃ precursor with less-than-perfect enrichment will inevitably lead to a predictable distribution of D9, D8, and lower isotopologues in the final product.

Qualification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the workhorse technique for determining the isotopic enrichment of volatile and semi-volatile compounds like AMS-D10. It provides both chromatographic separation from potential impurities and the mass-selective detection required to resolve the different isotopologues.

Rationale for Method Design

The goal of the GC-MS method is to obtain a clean mass spectrum of the AMS-D10 isotopologue cluster, free from co-eluting interferences.

-

Chromatography: A non-polar capillary column (e.g., DB-5ms) is ideal, providing excellent separation based on boiling point and ensuring a sharp, symmetrical peak shape for accurate mass spectral acquisition.

-

Ionization: Electron Ionization (EI) at a standard 70 eV is used. This technique is highly reproducible and creates predictable fragmentation patterns that are crucial for structural confirmation and identifying the molecule. Aromatic compounds like AMS are known to produce a strong molecular ion peak, which is essential for observing the full isotopologue distribution.[9]

-

Fragmentation: The most likely fragmentation pathway for α-methylstyrene is the loss of a methyl group to form a stable, resonance-stabilized benzylic cation.[10] We therefore expect to see a strong molecular ion (M⁺˙) and a prominent fragment ion corresponding to the loss of a methyl group ([M-CH₃]⁺). For AMS-D10, this would be the loss of a trideuteromethyl group ([M-CD₃]⁺). Monitoring both the molecular ion and this key fragment provides a self-validating system for identity confirmation.

Experimental Protocol: GC-MS Analysis

-

Standard Preparation:

-

Prepare a stock solution of α-Methylstyrene-D10 in a volatile, GC-compatible solvent (e.g., Dichloromethane, Hexane) at approximately 1 mg/mL.

-

Prepare a working solution by diluting the stock to ~10 µg/mL. This concentration is typically sufficient to produce a strong signal without saturating the detector.

-

-

Instrument Parameters (Example):

-

GC System: Agilent 8890 or equivalent.

-

Injector: Split/Splitless, operated in Split mode (e.g., 50:1 ratio) at 250 °C.

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent J&W DB-5ms).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program: Initial temperature of 60 °C, hold for 1 min, ramp at 20 °C/min to 280 °C, hold for 2 min.

-

MS System: Agilent 5977B MSD or equivalent.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Acquisition Mode: Full Scan from m/z 40 to 200. This range will capture the molecular ion cluster and key fragments.

-

-

Data Acquisition:

-

Inject 1 µL of the working solution.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum across the eluting peak corresponding to AMS-D10.

-

Visualization of the Analytical Workflow

Caption: Workflow for Isotopic Enrichment Verification by GC-MS.

Data Interpretation and Calculation of Isotopic Enrichment

The mass spectrum obtained from the GC-MS analysis contains the raw data needed to calculate the isotopic enrichment. This process involves correcting the observed ion intensities for the natural abundance of other isotopes (primarily ¹³C) and then determining the enrichment level that best fits the observed isotopologue distribution.

Theoretical Species Abundance

Based on the principles of binomial expansion, we can predict the theoretical distribution of isotopologues for a given enrichment level.[7] For a D10 molecule with a 98% (0.98) isotopic enrichment (D) at each site, the probability of finding a protium (H) is 2% (0.02).

Table 1: Calculated Species Abundance for α-Methylstyrene-D10 at 98 atom % D Enrichment

| Isotopologue | Formula | Calculation | Species Abundance (%) |

|---|---|---|---|

| D10 (M+10) | C₉D₁₀ | (0.98)¹⁰ | 81.71 |

| D9 (M+9) | C₉D₉H₁ | 10 × (0.98)⁹(0.02)¹ | 16.67 |

| D8 (M+8) | C₉D₈H₂ | 45 × (0.98)⁸(0.02)² | 1.53 |

| D7 (M+7) | C₉D₇H₃ | 120 × (0.98)⁷(0.02)³ | 0.08 |

| ≤ D6 | C₉DₓH₁₀₋ₓ | (Sum of remaining) | < 0.01 |

Note: The table shows the expected distribution due to incomplete deuteration alone. The measured mass spectrum will also include contributions from the natural abundance of ¹³C.

Step-by-Step Calculation of Isotopic Enrichment

-

Extract Ion Intensities: From the mass spectrum, record the absolute intensity for each ion in the molecular ion cluster, from the unlabeled M+0 (m/z 118) to M+10 (m/z 128) and beyond (e.g., M+11 for ¹³C contribution).

-

Correct for ¹³C Natural Abundance: The intensity of each peak (I_m) is influenced by the ¹³C isotopes from the preceding peak (I_m-1). This contribution must be subtracted. The natural abundance of ¹³C is ~1.1%. For a molecule with 9 carbon atoms, the probability of having one ¹³C is 9 × 1.1% = 9.9%.

-

Corrected Intensity (I'_m) = Measured Intensity (I_m) - [Measured Intensity (I_m-1) × 0.099]

-

This correction should be applied sequentially, starting from the lowest mass peak and moving up.

-

-

Normalize Intensities: Sum all the corrected intensities (ΣI') and calculate the relative abundance of each isotopologue (e.g., %D10 = (I'_(M+10) / ΣI') × 100).

-

Calculate Isotopic Enrichment (E): The overall enrichment can be calculated from the weighted average of the corrected and normalized isotopologue abundances.

-

E (%) = [ (10 × %D10) + (9 × %D9) + (8 × %D8) + ... ] / 10

-

This calculated enrichment level should closely match the manufacturer's specification (e.g., ≥ 98%).

Orthogonal Verification by Nuclear Magnetic Resonance (NMR)

While MS provides an excellent overview of the isotopologue distribution, NMR spectroscopy offers an orthogonal and highly quantitative method to verify isotopic enrichment, particularly by detecting the absence of signal where a proton should be.[11][12]

The Power of ¹H NMR

A standard ¹H NMR spectrum of unlabeled α-methylstyrene shows distinct signals for the aromatic, vinyl, and methyl protons. In a high-purity AMS-D10 sample, these signals should be virtually absent. The power of this technique lies in using a quantitative internal standard (qNMR). By adding a known amount of a certified reference material with a well-defined proton signal in a clear region of the spectrum, one can integrate the area of this standard's peak and compare it to the integrated area of any residual proton signals from the AMS-D10. This comparison allows for a highly accurate calculation of the amount of proton-containing species, directly confirming the level of deuteration.

Conceptual Protocol: Quantitative ¹H NMR

-

Sample Preparation: Accurately weigh a sample of AMS-D10 and a certified quantitative NMR standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

-

Solvent: Dissolve the mixture in a deuterated solvent that does not have signals interfering with the analyte or standard (e.g., Chloroform-d).

-

Acquisition: Acquire a ¹H NMR spectrum using parameters that ensure quantitative accuracy (e.g., long relaxation delay, calibrated 90° pulse).

-

Data Processing: Carefully integrate the peak(s) from the internal standard and any residual peaks corresponding to AMS (aromatic, vinyl, or methyl regions).

-

Calculation: Use the known concentration and number of protons of the standard to calculate the concentration of residual protons from the AMS-D10, thereby determining the isotopic purity.

Caption: A self-validating quality control workflow for AMS-D10.

Trustworthiness: Stability and Handling

The integrity of a deuterated standard relies on the stability of its C-D bonds.

-

Stability: Deuterium atoms on an aromatic ring and non-acidic sp² or sp³ carbons (like those in AMS-D10) are exceptionally stable under typical analytical conditions. H-D back-exchange is not a significant risk during storage or in standard GC-MS or LC-MS mobile phases.[13]

-

Risk of Exchange: Back-exchange can be induced under harsh chemical conditions, such as exposure to strong acids or bases, particularly at elevated temperatures or in the presence of certain metal catalysts.[14]

-

Recommended Handling:

-

Storage: Store AMS-D10 refrigerated (2-8 °C) in a tightly sealed vial to prevent evaporation and contamination.

-

Solvents: Prepare solutions in high-purity, aprotic, or non-exchangeable solvents. Avoid prolonged exposure to acidic or basic aqueous solutions.

-

Verification: For long-term studies or after exposure to questionable conditions, a quick re-analysis by MS to confirm the isotopic profile is prudent.

-

Conclusion

Certifying the isotopic enrichment of α-Methylstyrene-D10 is not a single measurement but a holistic process. It begins with an understanding of the synthetic pathways that define its initial purity and culminates in a multi-pronged analytical strategy. The primary qualification by GC-MS provides a detailed view of the isotopologue distribution, from which the enrichment level can be robustly calculated. This is then corroborated by an orthogonal technique like quantitative NMR, which offers an independent and highly precise measure of any residual protium. By implementing this self-validating workflow, researchers can proceed with absolute confidence that their internal standard is a true and accurate representation of the analyte, ensuring the integrity and reproducibility of their quantitative data.

References

-

Catalytic α-Selective Deuteration of Styrene Derivatives. Journal of the American Chemical Society. [Link]

-

Deuterated Polymers: Complete Guide. ResolveMass Laboratories Inc.[Link]

-

Synthesis and Analysis of Dimers of Alpha-Methylstyrene. ScholarWorks at WMU. [Link]

-

Preparation of deuterium labelled styrenes and divinylbenzenes. Canadian Science Publishing. [Link]

-

Deuterated Polystyrene -- Synthesis and uses for ultracold neutron bottles and the neutron EDM experiment. arXiv.org. [Link]

-

Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.[Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.[Link]

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. [Link]

-

Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? American Association for Clinical Chemistry. [Link]

-

Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. National Institutes of Health. [Link]

-

Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. National Institutes of Health. [Link]

-

Sequence-Controlled α-Methylstyrene/Styrene Copolymers: Syntheses and Sequence Distribution Resolution. ACS Publications. [Link]

-

(PDF) Sequence-Controlled α-Methylstyrene/Styrene Copolymers: Syntheses and Sequence Distribution Resolution. ResearchGate. [Link]

-

Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. ACS Publications. [Link]

-

Aromatic ring favorable and efficient H–D exchange reaction catalyzed by Pt/C. ResearchGate. [Link]

-

Protein isotopic enrichment for NMR studies. SlideShare. [Link]

-

Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. MDPI. [Link]

-

α-Selective Deuteration of Styrene Derivatives. ResearchGate. [Link]

-

Isotopic analysis by nuclear magnetic resonance. Wikipedia. [Link]

-

Dual Studies on a Hydrogen–Deuterium Exchange of Resorcinol and the Subsequent Kinetic Isotope Effect. ACS Publications. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. YouTube. [Link]

-

NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. ACS Publications. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. resolvemass.ca [resolvemass.ca]

- 4. scispace.com [scispace.com]

- 5. myadlm.org [myadlm.org]

- 6. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. isotope.com [isotope.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Biomolecular NMR: Isotope Labeling Methods for Protein Dynamics Studies [sigmaaldrich.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Stability and Recommended Storage of α-Methylstyrene-D10

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Methylstyrene-D10 (AMS-D10) is the deuterated analog of α-methylstyrene, a colorless liquid organic compound.[1] In the fields of pharmaceutical research and drug development, stable isotope-labeled compounds like AMS-D10 are invaluable tools. They serve as internal standards in quantitative bioanalysis, aiding in pharmacokinetic and metabolism studies due to their distinct mass, which allows for easy differentiation from their non-labeled counterparts by mass spectrometry.[2][3] The substitution of hydrogen with deuterium can also intentionally modify the metabolic profile of a drug, a strategy employed to enhance pharmacokinetic properties.[4][5]

Given its critical role, ensuring the chemical and isotopic stability of α-Methylstyrene-D10 is paramount to the integrity and reproducibility of experimental data. This guide provides a comprehensive overview of the factors influencing the stability of AMS-D10, its potential degradation pathways, and detailed recommendations for its optimal storage and handling.

The Foundation of Stability: The Kinetic Isotope Effect (KIE)

The enhanced stability of deuterated compounds compared to their hydrogenated analogs is rooted in the Kinetic Isotope Effect (KIE) . The bond between deuterium and carbon (C-D) is stronger than the carbon-hydrogen (C-H) bond due to the greater mass of the deuterium atom.[6][7] Consequently, chemical reactions that involve the cleavage of a C-D bond in their rate-determining step will proceed more slowly than the equivalent reaction involving a C-H bond.[7][8] This phenomenon is a key consideration in understanding the degradation of α-Methylstyrene-D10.

Potential Degradation Pathways of α-Methylstyrene-D10

The degradation of α-Methylstyrene-D10 is expected to follow pathways analogous to its non-deuterated form. The primary routes of degradation include autoxidation, polymerization, and acid-catalyzed hydration. The rate of these reactions, however, will be influenced by the Kinetic Isotope Effect where C-D bond cleavage is involved.

Autoxidation

Autoxidation is a free-radical chain reaction with atmospheric oxygen that can occur at ambient temperatures.[9] For α-Methylstyrene-D10, this process is initiated by the abstraction of a deuterium atom, leading to the formation of peroxy radicals and hydroperoxides.

The KIE can significantly slow down the initiation and propagation steps of autoxidation if they involve the cleavage of a C-D bond.[10] However, as a reactive alkene, α-Methylstyrene-D10 remains susceptible to this degradation pathway, especially in the presence of light and trace metal impurities which can catalyze the reaction.

Diagram: Autoxidation Pathway of α-Methylstyrene-D10

Caption: A simplified representation of the free-radical autoxidation of α-Methylstyrene-D10.

Polymerization

α-Methylstyrene is known to undergo polymerization, which can be initiated by cationic, anionic, or free-radical mechanisms.[10][11][12] This is a significant degradation pathway as it leads to the loss of the monomeric form and can result in a viscous or solid substance.

-

Cationic Polymerization: This is often initiated by acidic impurities. The reaction proceeds through a carbocation intermediate. While the formation of the initial carbocation does not involve C-D bond cleavage, subsequent steps might be influenced by the electronic effects of the deuterated groups.

-

Anionic and Free-Radical Polymerization: These can also occur, particularly at elevated temperatures or in the presence of initiators.

The presence of stabilizers, such as hydroquinone, in commercial preparations of α-Methylstyrene-D10 is crucial to inhibit premature polymerization.[11]

Diagram: Cationic Polymerization of α-Methylstyrene-D10

Caption: The key stages of acid-catalyzed cationic polymerization of α-Methylstyrene-D10.

Acid-Catalyzed Hydration

In the presence of acidic conditions and water, α-methylstyrene can undergo hydration to form 2-phenyl-2-propanol. The mechanism involves the protonation (or in this case, deuteration) of the double bond to form a stable carbocation, followed by the attack of a water molecule.[13][14][15][16] The rate-determining step is the initial protonation. The presence of deuterium in the molecule will influence the stability of the carbocation intermediate, potentially affecting the reaction rate.

Recommended Storage and Handling

To mitigate the degradation pathways described above and ensure the long-term stability of α-Methylstyrene-D10, the following storage and handling procedures are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerate (2-8 °C) | Reduces the rate of all chemical degradation pathways, including autoxidation and polymerization. Minimizes the evaporation of this volatile compound.[17][18] |

| Light | Store in an amber vial or in the dark | Protects against photo-initiated degradation, such as autoxidation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | Minimizes contact with atmospheric oxygen, thereby inhibiting autoxidation.[19] |

| Container | Tightly sealed, appropriate-sized vial | Prevents the ingress of moisture and oxygen, and minimizes headspace to reduce evaporation.[17] |

| Incompatible Materials | Store away from strong acids, bases, and oxidizing agents | Prevents acid-catalyzed polymerization and hydration, as well as oxidation. |

| Stabilizer | Use a stabilized formulation (e.g., with hydroquinone) | Inhibits free-radical polymerization.[11] |

Stability Testing Protocol

A robust stability testing program is essential to establish a re-test period or shelf life for α-Methylstyrene-D10.[20][21] This involves subjecting the material to a set of storage conditions and monitoring its purity and integrity over time. The following protocol is a general guideline and should be adapted based on specific regulatory requirements and intended use.

Study Design

Based on ICH Q1A guidelines, a stability study should include long-term and accelerated testing.[9][20][21][22]

-

Long-Term Stability:

-

Storage Condition: 2-8 °C (Recommended storage)

-

Testing Frequency: 0, 3, 6, 9, 12, 18, 24, and 36 months

-

-

Accelerated Stability:

-

Storage Condition: 25 °C / 60% RH or 40 °C / 75% RH

-

Testing Frequency: 0, 3, and 6 months

-

Analytical Methods

The chosen analytical methods must be stability-indicating, meaning they can separate the intact α-Methylstyrene-D10 from its potential degradation products and impurities.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for assessing chemical purity.[11]

-

Column: A non-polar or medium-polarity capillary column suitable for aromatic hydrocarbons.

-

Injection: Split injection to handle the neat or concentrated sample.

-

Detection: Mass spectrometry to confirm the identity of the parent compound and any degradation products. The mass spectrum will clearly distinguish the D10 isotopologue.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming isotopic purity and detecting any H-D exchange.[11][23][24]

-

¹H NMR: Should show a very low intensity of signals corresponding to the protons in α-methylstyrene, confirming high deuteration.

-

²H NMR: Can be used to quantify the deuterium at each position.

-

¹³C NMR: Can provide information about the carbon skeleton and the presence of any degradation products.

-

Acceptance Criteria

The acceptance criteria for a stability study should be defined beforehand and may include:

-

Appearance: Remains a clear, colorless liquid.

-

Chemical Purity (by GC-MS): Typically ≥ 98%.

-

Isotopic Purity (by MS and/or NMR): No significant change from the initial value (e.g., ≥ 98 atom % D).

-

Degradation Products: No single unidentified degradation product > 0.1% and total degradation products < 0.5%.

Diagram: Stability Testing Workflow for α-Methylstyrene-D10

Caption: A flowchart illustrating the key steps in a stability testing program for α-Methylstyrene-D10.

Conclusion

The stability of α-Methylstyrene-D10 is critical for its effective use in research and development. While deuteration imparts a degree of enhanced stability due to the Kinetic Isotope Effect, it is not immune to degradation. The primary pathways of concern are autoxidation, polymerization, and acid-catalyzed hydration. By adhering to the recommended storage conditions of refrigeration, protection from light, and storage under an inert atmosphere, these degradation processes can be significantly minimized. A comprehensive stability testing program, employing stability-indicating analytical methods such as GC-MS and NMR, is essential for establishing a reliable re-test period and ensuring the continued integrity of this important research tool.

References

-

Wikipedia. α-Methylstyrene. [Link]

- Google Patents.

-

ResearchGate. Thermal degradation kinetics of poly-alpha-methylstyrene. [Link]

-

Wikipedia. Autoxidation. [Link]

-

PMC. Competition H(D) Kinetic Isotope Effects in the Autoxidation of Hydrocarbons. [Link]

-

PubMed. [Oxidation of alpha-methylstyrene by Pseudomonas cultures]. [Link]

-

European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

-

Master Organic Chemistry. Hydration of Alkenes With Aqueous Acid. [Link]

-

Collection of Czechoslovak Chemical Communications. Kinetics and Mechanism of Acid Catalysed Hydration of a-Methylstyrenes. [Link]

-

ChemRxiv. Comprehensive Internal Standards for Hydrogen/Deuterium Exchange Mass Spectrometry. [Link]

-

NIH. Insights into the Mechanism of O(3P)-Mediated Oxidation of Alkenes through Kinetic Isotope Effects and Computational Modeling. [Link]

-

PMC. Deuterium in drug discovery: progress, opportunities and challenges. [Link]

-

University of Groningen. Evaluating the use of NMR for the determination of deuterium abundance in water. [Link]

-

UCHEM. Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. [Link]

-

PubMed. Calorimetric Evaluation of Polymerization Thermokinetics of Styrene, Alpha-Methylstyrene and Trans-Beta-Methylstyrene. [Link]

-

ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]

-

PharmaRegulatory.in. Stability Testing Requirements as per ICH Q1A Guidelines – pharmaceutical industry regulatory affairs. [Link]

-

ICH. Quality Guidelines. [Link]

-

PubMed. The Effects of Deuteration on the Metabolism of Halogenated Anesthetics in the Rat. [Link]

-

Chemistry LibreTexts. 7.1: Kinetic Isotope Effects. [Link]

-

PMC. Extraordinarily large kinetic isotope effect on alkene hydrogenation over Rh-based intermetallic compounds. [Link]

-

Pharmaffiliates. Deuterated Compounds | Stable Isotope-Labeled Standards. [Link]

-

MDPI. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. [Link]

-

Pan American Health Organization. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]

-

Chemistry Steps. Acid-Catalyzed Hydration of Alkenes with Practice Problems. [Link]

-

Pharmaffiliates. The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. [Link]

-

National Toxicology Program. Nomination Background: alpha-Methylstyrene (CASRN 98-83-9). [Link]

-

NIST. Heat of polymerization of alpha-methylstyrene from heats of combustion of monomer and 4 polymer fractions. [Link]

-

Chemistry LibreTexts. 9.4: Hydration- Acid Catalyzed Addition of Water. [Link]

-

IUPAC. kinetic hydrogen isotope effects in - the hydration of isobutene. [Link]

Sources

- 1. researchportal.tuni.fi [researchportal.tuni.fi]

- 2. resolvemass.ca [resolvemass.ca]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 6. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Extraordinarily large kinetic isotope effect on alkene hydrogenation over Rh-based intermetallic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. database.ich.org [database.ich.org]

- 10. Competition H(D) Kinetic Isotope Effects in the Autoxidation of Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. resolvemass.ca [resolvemass.ca]

- 12. database.ich.org [database.ich.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. researchgate.net [researchgate.net]

- 15. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. mdpi.com [mdpi.com]

- 18. usp.org [usp.org]

- 19. ema.europa.eu [ema.europa.eu]

- 20. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 21. Stability Testing Requirements as per ICH Q1A Guidelines â pharmaceutical industry regulatory affairs – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]

- 22. ICH Official web site : ICH [ich.org]

- 23. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 24. sigmaaldrich.com [sigmaaldrich.com]

alpha-Methylstyrene-D10 material safety data sheet (MSDS)

Technical Monograph: -Methylstyrene-d10

Safety, Handling, and Analytical Application Guide

Introduction & Research Significance

Its primary value lies in the +10 Dalton mass shift relative to the non-deuterated parent compound. This shift allows for precise quantification of styrene derivatives and metabolic byproducts without spectral interference, while retaining nearly identical chromatographic retention times and ionization efficiencies.

Key Research Applications:

-

Metabolic Profiling: Tracking styrene metabolism in toxicology studies.

-

Polymer Chemistry: Investigating polymerization kinetics via Secondary Kinetic Isotope Effects (SKIE).

-

Environmental Analysis: Quantifying trace styrene contamination in water/soil matrices.

Physicochemical Identity

Expert Note: The deuterated form possesses slightly different physical properties (e.g., boiling point, density) due to the isotope effect, but for safety calculations, it is treated similarly to the parent compound.

| Property | Value / Description |

| Chemical Name | |

| Synonyms | (Prop-1-en-2-yl-d3)benzene-d5; Perdeuterated AMS |

| CAS Number | 10362-82-0 (Labeled); 98-83-9 (Unlabeled Parent) |

| Molecular Formula | |

| Molecular Weight | 128.24 g/mol (vs. 118.18 g/mol for unlabeled) |

| Appearance | Clear, colorless liquid |

| Density | ~0.99 g/mL at 25°C (Estimated via isotope scaling) |

| Boiling Point | 165–169 °C (Lit.) |

| Flash Point | 45–58 °C (Closed Cup) - Flammable |

| Stabilizer | Typically 10–20 ppm 4-tert-Butylcatechol (TBC) |

Hazard Architecture & Toxicology

Core Directive: Treat AMS-d10 with the same toxicological rigor as the parent compound. The primary risks are flammability , acute irritation (eyes/respiratory), and uncontrolled polymerization .

Mechanism of Hazard

The following diagram illustrates the cascade of risks associated with AMS-d10 handling.

Figure 1: Hazard Logic Map detailing the three primary risk vectors: Flammability, Toxicology, and Polymerization.[1]

Toxicological Insights

-

Inhalation: Vapors are irritating to the respiratory tract.[2][3] High concentrations may cause CNS depression (dizziness, headache).

-

Skin/Eye: Liquid contact causes serious eye irritation (Category 2A) and may cause allergic skin reactions.

-

Carcinogenicity: The parent compound is classified by IARC as Group 2B (Possibly carcinogenic to humans). Handle the deuterated form as a potential carcinogen.

Stability & Handling (The "Expertise" Pillar)

The Polymerization Threat

Unlike stable solvents, AMS-d10 is a monomer. It wants to polymerize. This reaction is exothermic and can lead to container rupture if uncontrolled.[1]

-

The Inhibitor: Manufacturers add 4-tert-Butylcatechol (TBC) (10–20 ppm) to scavenge free radicals and prevent polymerization.

-

The "Self-Validating" Storage Rule: TBC requires dissolved oxygen to function. Do not store AMS-d10 under an inert atmosphere (Nitrogen/Argon) for long periods , as this strips the oxygen and renders the inhibitor useless.

Storage Protocol

-

Temperature: Store refrigerated at 2–8 °C . Heat accelerates inhibitor depletion.

-

Light: Store in amber vials. UV light generates free radicals that consume TBC.

-

Atmosphere: Store with headspace air (oxygen), not pure nitrogen.

Inhibitor Validation Workflow

If the material is old (>6 months), validate TBC presence before use.

Figure 2: Decision tree for assessing the stability of aged AMS-d10 stocks.

Application Protocol: Internal Standard Preparation

Objective: Prepare a self-validating 1000 µg/mL stock solution for GC-MS.

Methodology

Causality: Gravimetric preparation is preferred over volumetric because the density of deuterated compounds differs from the parent, and temperature fluctuations affect liquid volume.

Materials:

-

AMS-d10 (>98 atom % D).[4]

-

Solvent: Methanol (LC-MS grade) or Dichloromethane (depending on analyte solubility).

-

Class A Volumetric Flask (10 mL).

-

Analytical Balance (0.01 mg precision).

Step-by-Step Protocol:

-

Tare: Place a 10 mL volumetric flask containing ~5 mL solvent on the balance. Tare to zero.

-

Addition: Using a gas-tight syringe, add ~10 µL of AMS-d10 directly into the solvent.

-

Weighing: Record the exact mass (

).-

Target Mass: ~10 mg.

-

-

Dilution: Fill to the mark with solvent. Invert 10x to mix.

-

Calculation:

-

QC Validation: Inject 1 µL into GC-MS. Verify single peak at expected RT and mass spectrum showing dominant molecular ion (

) at m/z 128.

Figure 3: Analytical workflow for preparing a verified Internal Standard stock.

Emergency Response

| Scenario | Response Action |

| Fire | Class B Fire. Use Dry Chemical, |

| Skin Contact | Remove contaminated clothing immediately.[5] Wash skin with soap and water for 15 minutes. |

| Spill | Eliminate ignition sources.[3][5][6] Absorb with inert material (vermiculite/sand). Do not use combustible materials like sawdust. |

References

-

Plastics Europe. (2018). Styrene Monomer: Safe Handling Guide. Retrieved from [Link]

-

PubChem. (2023). Compound Summary: alpha-Methylstyrene (CID 7407).[4] National Library of Medicine. Retrieved from [Link]

-

Mettler Toledo. (2020). Determine Total P-Tertiary-Butyl Catechol Content in Styrene and α-Methyl Styrene. Retrieved from [Link]

Introduction: The Imperative for Precision in Modern Analytical Chemistry

In the landscape of contemporary research and drug development, the demand for analytical accuracy and precision is paramount. The ability to definitively quantify volatile organic compounds (VOCs) in complex matrices underpins critical advancements in environmental monitoring, materials science, and pharmaceutical quality control. This technical guide delves into the primary research applications of α-Methylstyrene-D10, a deuterated aromatic hydrocarbon, focusing on its pivotal role as an internal standard in chromatographic and mass spectrometric analyses. We will explore the theoretical underpinnings of its application, provide field-proven experimental protocols, and offer insights into best practices for its use in achieving robust and reliable quantitative data.

Physicochemical Properties of α-Methylstyrene and its Deuterated Analog

α-Methylstyrene (AMS) is a colorless liquid organic compound.[1] Its deuterated counterpart, α-Methylstyrene-D10, shares nearly identical physicochemical properties, a crucial factor for its efficacy as an internal standard. The key distinction lies in the replacement of hydrogen atoms with deuterium, resulting in a higher molecular weight that allows for mass-based differentiation in mass spectrometry without significantly altering its chromatographic behavior.

| Property | α-Methylstyrene (C9H10) | α-Methylstyrene-D10 (C9D10) |

| Molecular Weight | 118.18 g/mol [2] | ~128.23 g/mol |

| Boiling Point | 165 °C[2] | Similar to non-deuterated form |

| Density | 0.91 g/cm³[2] | Similar to non-deuterated form |

| Solubility in Water | Insoluble[2] | Insoluble |

Note: The exact molecular weight of α-Methylstyrene-D10 can vary slightly based on the degree of deuteration.

Core Application: The Principle of Internal Standardization in Quantitative Analysis

The primary research use of α-Methylstyrene-D10 is as an internal standard in analytical chemistry, particularly in conjunction with Gas Chromatography-Mass Spectrometry (GC-MS). An internal standard is a compound of known concentration that is added to a sample before analysis. By comparing the detector response of the analyte to that of the internal standard, variations in sample preparation, injection volume, and instrument response can be effectively normalized, leading to more accurate and precise quantification.

Deuterated standards like α-Methylstyrene-D10 are considered the "gold standard" for internal standards in mass spectrometry. This is because their chemical and physical properties are almost identical to their non-deuterated (native) counterparts, ensuring they behave similarly during sample extraction, derivatization, and chromatography. However, their difference in mass allows the mass spectrometer to distinguish between the analyte and the internal standard.

The Causality Behind Choosing a Deuterated Internal Standard

The selection of a deuterated analog as an internal standard is a deliberate choice rooted in minimizing analytical error. Here's the expert reasoning:

-

Co-elution and Matrix Effects: Because α-Methylstyrene-D10 is structurally and chemically almost identical to native aromatic compounds like styrene, it will have a very similar retention time in a gas chromatograph. This co-elution is highly desirable because both the analyte and the internal standard will experience the same matrix effects (enhancement or suppression of ionization) as they enter the mass spectrometer's ion source, ensuring the ratio of their signals remains constant.

-

Extraction Efficiency: During sample preparation, which can involve liquid-liquid extraction, solid-phase extraction, or purge-and-trap techniques, losses of the analyte can occur. By adding α-Methylstyrene-D10 at the beginning of the sample preparation process, any losses will affect both the analyte and the internal standard to a similar degree, thus preserving the accuracy of the final calculated concentration.

-

Instrumental Variability: Minor fluctuations in the performance of the GC-MS system, such as variations in injection volume or detector sensitivity, will impact both the analyte and the internal standard equally. The use of the response ratio effectively cancels out these sources of error.

Experimental Workflow: Quantification of Aromatic VOCs using α-Methylstyrene-D10

A common application for α-Methylstyrene-D10 is in the analysis of volatile aromatic compounds in environmental samples, such as water or soil, often following regulatory guidelines like the U.S. Environmental Protection Agency (EPA) Method 8260.[1][3] This method is designed for the determination of volatile organic compounds in a variety of solid waste matrices.[1]

Caption: Workflow for VOC analysis using an internal standard.

Detailed Experimental Protocol: Analysis of Styrene in Water by Purge and Trap GC-MS

This protocol outlines a self-validating system for the quantification of styrene in a water sample using α-Methylstyrene-D10 as an internal standard, based on the principles of EPA Methods 5030 and 8260.

1. Preparation of Standards

-

Primary Stock Standard (Styrene): Prepare a primary stock standard of styrene at a concentration of 1000 µg/mL in purge-and-trap grade methanol.

-

Internal Standard Stock (α-Methylstyrene-D10): Prepare a stock solution of α-Methylstyrene-D10 at a concentration of 1000 µg/mL in purge-and-trap grade methanol.

-

Calibration Standards: Prepare a series of calibration standards by diluting the primary stock standard to achieve concentrations ranging from 1 µg/L to 100 µg/L in organic-free reagent water. Each calibration standard must be fortified with the internal standard at a constant concentration (e.g., 10 µg/L).

-

Laboratory Control Sample (LCS): Prepare a laboratory control sample from an independent source of styrene at a mid-range concentration.

2. Sample Preparation

-

Collect water samples in 40 mL VOA (Volatile Organic Analysis) vials with Teflon-lined septa.[4]

-

If the sample contains residual chlorine, add a small amount of sodium thiosulfate to quench it.[4]

-

To a 5 mL aliquot of the water sample (and each calibration standard), add a precise volume of the α-Methylstyrene-D10 internal standard stock solution to achieve the target concentration (e.g., 10 µg/L).

-

The sample is now ready for purge and trap analysis.

3. Purge and Trap (P&T) and GC-MS Analysis

-

Purge and Trap System (based on EPA Method 5030):

-

Purge Gas: Helium at 40 mL/min for 11 minutes.

-

Purge Temperature: Ambient.

-

Trap: Vocarb 3000 (or equivalent).

-

Desorb Temperature: 250 °C for 2 minutes.

-

Bake Temperature: 270 °C for 8 minutes.

-

-

Gas Chromatograph (GC) Conditions:

-

Column: 30 m x 0.25 mm ID, 1.4 µm film thickness DB-624 (or equivalent).

-

Oven Program: 40 °C for 2 minutes, ramp to 200 °C at 10 °C/min, hold for 2 minutes.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Injector Temperature: 200 °C.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: 35-300 amu.

-

Selected Ion Monitoring (SIM) Ions:

-

Styrene (Analyte): m/z 104 (quantification), 78, 51 (qualifier).

-

α-Methylstyrene-D10 (Internal Standard): m/z 128 (quantification), 110 (qualifier).

-

-

4. Data Analysis and Quantification

-

Integrate the peak areas for the quantification ions of styrene (m/z 104) and α-Methylstyrene-D10 (m/z 128).

-

Calculate the Response Factor (RF) for each calibration standard using the following formula:

-

RF = (Area of Analyte / Concentration of Analyte) / (Area of IS / Concentration of IS)

-

-

Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for each calibration standard.

-

Calculate the concentration of styrene in the sample using the response ratio from the sample analysis and the calibration curve.

Trustworthiness: A Self-Validating System

The protocol described above incorporates several self-validating mechanisms to ensure the trustworthiness of the results:

-

Consistent Internal Standard Response: The peak area of α-Methylstyrene-D10 should be consistent across all samples and standards. Significant variation can indicate a problem with sample preparation or instrument performance.

-

Retention Time Stability: The retention times for both the analyte and the internal standard should not vary significantly throughout the analytical run.

-

Qualifier Ion Ratios: The ratios of the qualifier ions to the quantification ion for both styrene and α-Methylstyrene-D10 should remain consistent and match those of a known standard. This confirms the identity of the compounds and indicates the absence of co-eluting interferences.

-

Laboratory Control Sample (LCS) Recovery: The calculated concentration of the LCS should fall within a pre-defined acceptance range (e.g., 80-120% recovery), demonstrating the accuracy of the entire analytical process.

Advanced Applications and Considerations

While the primary use of α-Methylstyrene-D10 is as an internal standard for volatile aromatics, its application can be extended to other areas:

-

Analysis of Polymer Composition: In materials science, it can be used in methods like pyrolysis-GC-MS to quantify the styrene content in copolymers.

-

Metabolomics: In studies of metabolic pathways, deuterated standards can be used to trace the fate of specific compounds in biological systems.

Considerations for Optimal Performance:

-

Purity of the Standard: Ensure the use of high-purity α-Methylstyrene-D10 with a known isotopic enrichment to avoid interference from any non-deuterated impurities.

-

Analyte Compatibility: α-Methylstyrene-D10 is most suitable for the quantification of non-polar aromatic compounds with similar volatility and chromatographic behavior, such as styrene, ethylbenzene, xylenes, and other substituted benzenes.

-

Concentration of Internal Standard: The concentration of the internal standard should be in the same order of magnitude as the expected concentration of the analyte to ensure an accurate response ratio.

Conclusion: The Indispensable Role of Deuterated Standards

α-Methylstyrene-D10 serves as a critical tool for researchers and scientists who require the highest level of confidence in their quantitative analysis of volatile aromatic compounds. Its near-identical chemical and physical properties to its native analog, combined with its mass difference, provide a robust mechanism for correcting variations inherent in complex analytical workflows. By understanding the principles of its application and adhering to rigorous, self-validating protocols, researchers can leverage the power of α-Methylstyrene-D10 to generate data of exceptional accuracy, precision, and trustworthiness, thereby advancing scientific knowledge and ensuring the quality and safety of a wide range of products and processes.

References

-

U.S. Environmental Protection Agency. (2018). US EPA Method 8260 With the Tekmar Lumin and the Agilent 7890B GC/5977A MS. Retrieved from [Link]

-

SKC Inc. (n.d.). Validation of alpha-Methyl Styrene using SKC Passive Sampler 575-003. Retrieved from [Link]

-

Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1996). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

-

SCION Instruments. (n.d.). EPA 8260: Analysis of Volatile Organic Compounds by GC-MS. Retrieved from [Link]

-

PubMed. (n.d.). Quantitative characterization of a polystyrene/poly(alpha-methylstyrene) blend by MALDI mass spectrometry and size-exclusion chromatography. Retrieved from [Link]

-

Alpha Analytical. (n.d.). Recommendations for the Low Level Analysis of 1,4-DIOXANE in Aqueous Samples. Retrieved from [Link]

-

CPAChem. (n.d.). Internal Standard Mixture (Method 8260). Retrieved from [Link]

-

SciELO Colombia. (2020). Validation of an analytical method by GC-FID for the quantification of styrene and α-methylstyrene. Retrieved from [Link]

-

National Toxicology Program. (n.d.). TR-543: Toxicology and Carcinogenesis Studies of alpha-Methylstyrene (CASRN 98-83-9) in F344/N Rats and B6C3F1 Mice (Inhalation Studies). Retrieved from [Link]

-

ACS Omega. (2021). Method for Accurate Quantitation of Volatile Organic Compounds in Urine Using Point of Collection Internal Standard Addition. Retrieved from [Link]

-

The Good Scents Company. (n.d.). alpha-methyl styrene. Retrieved from [Link]

-

ResearchGate. (2020). Validation of an analytical method by GC-FID for the quantification of styrene and α-methylstyrene. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Analysis of Semi-Volatile Organic Compound by GC/MS. Retrieved from [Link]

-

ACS Omega. (2021). Method for Accurate Quantitation of Volatile Organic Compounds in Urine Using Point of Collection Internal Standard Addition. Retrieved from [Link]

-

PubChem. (n.d.). alpha-Methylstyrene. Retrieved from [Link]

-

RSC Publishing. (n.d.). Acoustic studies of styrene– and α-methylstyrene–alkane copolymers. Retrieved from [Link]

-

Doria. (n.d.). Analysis of the presence of styrene in paperboard. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method 5000: Sample Preparation for Volatile Organic Compounds. Retrieved from [Link]

-

Journal of Chemical Technology and Metallurgy. (2023). GC MS/MS METHOD FOR POLYCYCLIC AROMATIC HYDROCARBONS ANALYSIS IN AMBIENT AIR PM2.5. Retrieved from [Link]

-

National Library of Medicine. (n.d.). DETERMINATION OF VOLATILE ORGANIC COMPOUNDS IN MATERIALS FROM POLYSTYRENE INTENDED FOR CONTACT WITH FOOD: COMPARISON OF HS-GC/MS. Retrieved from [Link]

-

Journal of Chromatography A. (2007). Sample preparation for the analysis of volatile organic compounds in air and water matrices. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Styrene. Retrieved from [Link]

Sources

Methodological & Application

The Gold Standard: High-Accuracy Quantification in Mass Spectrometry Using α-Methylstyrene-D10

Abstract

In the landscape of quantitative mass spectrometry, the pursuit of accuracy, precision, and reliability is paramount. The Isotope Dilution Mass Spectrometry (IDMS) technique stands as a definitive method for achieving the highest quality analytical results. This guide provides an in-depth exploration of α-Methylstyrene-D10 (AMS-D10), a deuterated analog of the industrial monomer α-Methylstyrene (AMS), and its application as a premier internal standard for the quantification of volatile organic compounds (VOCs) by Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, analytical scientists, and drug development professionals seeking to implement robust and defensible quantitative methods. We will delve into the fundamental principles of IDMS, provide detailed, field-tested protocols, and discuss the critical aspects of method validation and data interpretation.

The Principle of Isotopic Dilution: A Foundation of Trustworthiness

The core challenge in quantitative analysis is accounting for analyte loss during sample preparation and variability in instrument response. Isotope Dilution Mass Spectrometry (IDMS) elegantly overcomes these issues by introducing a known quantity of a stable, isotopically-labeled version of the analyte—the internal standard (IS)—into the sample at the earliest possible stage.[1]

α-Methylstyrene-D10 serves as an ideal internal standard for its native counterpart, α-Methylstyrene, and structurally similar volatile compounds. Having a molecular weight of 128.24 g/mol due to the substitution of ten hydrogen atoms with deuterium, it is chemically almost identical to AMS (MW: 118.18 g/mol ).[2][3] This near-identical chemical behavior ensures that the deuterated standard experiences the same matrix effects, extraction inefficiencies, and ionization suppression or enhancement as the target analyte.[4] However, its increased mass allows it to be distinguished by the mass spectrometer.

By measuring the ratio of the response of the native analyte to the deuterated internal standard, any variations that occur during the analytical workflow are nullified, leading to exceptionally accurate and precise quantification.[1]

Key Advantages of Using α-Methylstyrene-D10 as an Internal Standard:

-

Compensates for Matrix Effects: Co-elution with the analyte ensures that both compounds experience the same ionization suppression or enhancement from complex sample matrices.

-

Corrects for Sample Loss: Any loss of analyte during extraction, concentration, or transfer is mirrored by a proportional loss of the internal standard, preserving the analyte-to-IS ratio.

-

Improves Precision and Accuracy: Mitigates variability from instrument drift and injection volume inconsistencies, leading to highly reproducible results.

-

Enables High-Confidence Quantification: As a "gold standard" technique, IDMS is recognized by regulatory bodies for its robustness and reliability in bioanalytical method validation.

Core Application: Quantification of Volatile Organic Compounds (VOCs) in Aqueous Matrices

A primary application for AMS-D10 is in environmental monitoring and industrial testing, specifically for the quantification of AMS, styrene, and other related VOCs in water samples. The following protocol is a comprehensive workflow based on established principles from U.S. EPA Method 8260, a widely used method for volatile organic compound analysis.[5][6]

Experimental Workflow Overview

The logical flow of the experiment is designed to ensure that the internal standard is introduced early to account for all subsequent variations. The process involves preparing a calibration curve, spiking the unknown samples with the internal standard, extracting the volatile components, and analyzing them via GC-MS.

Figure 1: Experimental workflow for VOC quantification using an internal standard.

Protocol 1: GC-MS Quantification of α-Methylstyrene in Water using α-Methylstyrene-D10

This protocol provides a step-by-step methodology for the quantitative analysis of α-Methylstyrene in water samples.

Materials and Reagents

-

α-Methylstyrene (AMS), analytical standard grade (≥99.5%)

-

α-Methylstyrene-D10 (AMS-D10), isotopic enrichment ≥98%

-

Methanol, Purge-and-Trap grade

-

Organic-free reagent water

-

Helium (carrier gas), 99.999% purity

-

40 mL VOA vials with PTFE-lined septa

Preparation of Stock and Working Solutions

-

AMS Stock Standard (1000 µg/mL): Accurately weigh 10 mg of neat α-Methylstyrene, dissolve in, and bring to a final volume of 10 mL with methanol.

-

AMS-D10 Internal Standard (IS) Stock (1000 µg/mL): Accurately weigh 10 mg of neat α-Methylstyrene-D10, dissolve in, and bring to a final volume of 10 mL with methanol.

-

IS Spiking Solution (25 µg/mL): Dilute the IS Stock solution with methanol to a final concentration of 25 µg/mL. This concentration is a typical starting point and may require optimization.

-

Calibration Standards (1.0 - 200 µg/L): Prepare a series of calibration standards by spiking appropriate volumes of the AMS Stock Standard into organic-free reagent water. A typical calibration range for methods like EPA 8260B is 1-200 µg/L.[5] For each calibrator, add a fixed amount of the IS Spiking Solution to achieve a constant concentration (e.g., 25 µg/L) in every standard.

Sample Preparation and Extraction

-

Collect water samples in 40 mL VOA vials, ensuring no headspace.

-

For each 5 mL of sample (or calibrator/blank) to be analyzed, spike with 5 µL of the 25 µg/mL IS Spiking Solution. This results in an internal standard concentration of 25 µg/L.

-

Immediately process the samples using a Purge-and-Trap (P&T) system according to manufacturer instructions and consistent with EPA Method 5030.[5] This step transfers the volatile analytes from the aqueous phase to the gas phase and concentrates them on a sorbent trap.

GC-MS Instrumental Parameters

The following parameters are a robust starting point and should be optimized for the specific instrument in use. These are adapted from validated methods for styrene and α-methylstyrene.[2]

| Parameter | Setting | Rationale |

| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatography. |

| Column | DB-5ms (30 m x 0.25 mm ID, 1 µm film thickness) or similar | A non-polar column that provides good separation for a wide range of volatile organic compounds. |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analytes desorbed from the P&T system. |

| Injection Mode | Splitless | Maximizes the transfer of analytes onto the column, enhancing sensitivity for trace-level analysis. |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing optimal separation efficiency. |

| Oven Program | Initial: 40 °C, hold for 2 minRamp: 10 °C/min to 220 °CHold: 2 min | This temperature program effectively separates a wide range of VOCs based on their boiling points, ensuring baseline resolution for AMS and potential interferences. |

| MS System | Agilent 5977B MSD or equivalent | A sensitive and robust single quadrupole mass spectrometer suitable for routine environmental analysis. |

| Ion Source Temp. | 230 °C | Standard temperature for electron ionization, balancing analyte ionization and minimizing thermal degradation. |

| Quadrupole Temp. | 150 °C | Maintains mass accuracy and stability. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching and quantification. |

| Acquisition Mode | Selected Ion Monitoring (SIM) | SIM mode significantly increases sensitivity and selectivity by monitoring only specific ions of interest, which is crucial for achieving low detection limits.[7] |

| SIM Ions (m/z) | α-Methylstyrene: Quantifier: 118, Qualifiers: 117, 103α-Methylstyrene-D10: Quantifier: 128, Qualifier: 127 | The molecular ion (m/z 118 for AMS, predicted m/z 128 for AMS-D10) is typically the most abundant and specific ion for quantification.[4][8] Qualifier ions confirm the identity of the compound. |

Data Analysis and Quantification

-

Calibration Curve: For each calibration standard, calculate the ratio of the peak area of the AMS quantifier ion (m/z 118) to the peak area of the AMS-D10 quantifier ion (m/z 128).

-

Plot the Area Ratio (Analyte/IS) against the known concentration of AMS in the standards.

-

Perform a linear regression analysis on the calibration curve. The coefficient of determination (r²) should be ≥ 0.995 for a valid calibration.

-

Quantification: Calculate the Area Ratio (Analyte/IS) for the unknown samples. Use the linear regression equation from the calibration curve to determine the concentration of AMS in the samples.

Method Validation and Quality Control: Ensuring Data Integrity

A protocol is only as reliable as its validation. A self-validating system incorporates checks and balances to continuously prove its performance.

Key Validation Parameters

According to international guidelines such as those from the ICH, key parameters must be assessed.[9]

-

Linearity: Assessed by the r² value of the calibration curve (≥0.995) over the intended analytical range.

-

Accuracy & Precision: Determined by analyzing Quality Control (QC) samples at low, medium, and high concentrations within the calibration range. Accuracy should typically be within 85-115% of the nominal value, with precision (Relative Standard Deviation, RSD) not exceeding 15%.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. These can be determined based on the standard deviation of the response and the slope of the calibration curve.[9]

-

LOD = 3.3 * (Standard Deviation of Blank Response / Slope of Calibration Curve)

-

LOQ = 10 * (Standard Deviation of Blank Response / Slope of Calibration Curve)

-

For VOC analysis in water by GC-MS, LOQs in the range of 0.5 to 1.0 µg/L are typically achievable.[5]

-

-

Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components. This is confirmed by analyzing blank matrix samples to check for interferences at the retention time of the analyte and IS.

Troubleshooting and Causality

A robust method anticipates potential issues. Understanding the cause of a problem is key to its resolution.

Figure 2: Troubleshooting logic for common P&T GC-MS issues.

Conclusion

α-Methylstyrene-D10 is a powerful tool for achieving high-accuracy quantitative results in mass spectrometry, particularly for the analysis of volatile organic compounds. Its chemical similarity to the native analyte allows it to perfectly mimic the behavior of the target compound throughout the entire analytical process. By employing the principles of Isotope Dilution Mass Spectrometry and following a well-validated, robust protocol as outlined in this guide, researchers can generate defensible, high-quality data that meets the stringent requirements of both research and regulatory environments. The inherent self-validating nature of the IDMS technique, when correctly implemented, provides an unparalleled level of confidence in analytical measurements.

References

-

Verdugo-Torres, B. D., Cubillo-Lobo, J. A., & Rojas Sarmiento, H. A. (2020). Validation of an analytical method by GC-FID for the quantification of styrene and α-methylstyrene. Revista de la Academia Colombiana de Ciencias Exactas, Físicas y Naturales, 44(172), 828-834. Retrieved from [Link]

-

SciELO Colombia. (2020). Validation of an analytical method by GC-FID for the quantification of styrene and α-methylstyrene. SciELO Colombia. Retrieved from [Link]

-

PubChem. (n.d.). alpha-Methylstyrene. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Bahrani, H., & Al-Alwani, M. (2012). Gas Chromatographic Determination of Styrene in Complex Pyrolysis Gasoline. King Fahd University of Petroleum and Minerals. Retrieved from [Link]

-

NIST. (n.d.). α-Methylstyrene. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Single ion chromatograms for styrene (m/z 104) and a-methyl styrene (m/z 118)... ResearchGate. Retrieved from [Link]

-

Welch, C. J., et al. (2016). Selected Ion Monitoring Using Low-Cost Mass Spectrum Detectors Provides a Rapid, General, and Accurate Method for Enantiomeric Excess Determination in High-Throughput Experimentation. ACS Combinatorial Science, 18(9), 549-554. Retrieved from [Link]

-

Marsili, R., & Miller, N. (2007). Determination of Volatile Organic Compounds in Water by In-Tube Extraction and Gas Chromatography with Ion-Trap Mass Spectrometry. Spectroscopy Online. Retrieved from [Link]

-

Agilent Technologies. (2011). Techniques for Optimizing the Analysis of Volatile Organic Compounds in Water Using Purge-and-Trap/GC/MS. Agilent Technologies. Retrieved from [Link]

-

National Toxicology Program. (1987). Nomination Background: alpha-Methylstyrene. National Institutes of Health. Retrieved from [Link]

-

Vogl, J., & Pritzkow, W. (2010). Isotope Dilution Mass Spectrometry — A Primary Method of Measurement and Its Role for RM Certification. MAPAN, 25(3), 135-164. Retrieved from [Link]

-

Verdugo-Torres, B. D., Cubillo-Lobo, J. A., & Rojas Sarmiento, H. A. (2020). Validation of an analytical method by GC-FID for the quantification of styrene and α-methylstyrene. ResearchGate. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1996). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). U.S. EPA. Retrieved from [Link]

-

Dolan, J. W. (2017). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. Retrieved from [Link]

Sources

- 1. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 2. researchgate.net [researchgate.net]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. researchgate.net [researchgate.net]

- 5. agilent.com [agilent.com]

- 6. archive.epa.gov [archive.epa.gov]

- 7. Selected Ion Monitoring Using Low-Cost Mass Spectrum Detectors Provides a Rapid, General, and Accurate Method for Enantiomeric Excess Determination in High-Throughput Experimentation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. α-Methylstyrene [webbook.nist.gov]

- 9. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]

Application Note: High-Precision Quantitative Analysis of alpha-Methylstyrene using a Deuterated Internal Standard Approach

Abstract

This application note presents a detailed and robust protocol for the quantitative analysis of alpha-Methylstyrene (AMS) in complex matrices using alpha-Methylstyrene-D10 (AMS-D10) as an internal standard. The methodology, primarily centered around Gas Chromatography-Mass Spectrometry (GC-MS), is designed for researchers, scientists, and drug development professionals requiring high accuracy and precision. By leveraging the unique properties of a stable isotope-labeled internal standard, this protocol effectively mitigates variability arising from sample preparation and instrumental analysis, ensuring the generation of reliable and reproducible data. This guide provides a comprehensive walkthrough, from the foundational principles of internal standardization to step-by-step experimental procedures and data analysis, underpinned by authoritative scientific principles.

Introduction: The Rationale for a Deuterated Internal Standard

Alpha-Methylstyrene (AMS) is a critical organic compound utilized in the production of various polymers, resins, and plastics, including acrylonitrile-butadiene-styrene (ABS) plastics, to enhance heat resistance.[1][2] Accurate quantification of AMS is crucial for quality control in manufacturing processes, environmental monitoring, and in the development of new materials.[3][4]

Quantitative analysis by chromatographic techniques can be susceptible to errors introduced during sample preparation (e.g., extraction inefficiencies, volumetric inconsistencies) and instrumental analysis (e.g., injection volume variations, detector response drift).[5][6] The internal standard method is a powerful technique to correct for these potential errors.[5][7] An ideal internal standard is a compound that is chemically and physically similar to the analyte but can be distinguished by the analytical instrument.[5]

Deuterated stable isotope-labeled compounds, such as alpha-Methylstyrene-D10, represent the gold standard for internal standards in mass spectrometry-based methods.[8][9][10] AMS-D10 has a chemical structure identical to AMS, ensuring it behaves similarly during extraction, chromatography, and ionization.[9] However, due to the mass difference imparted by the ten deuterium atoms, it can be separately detected by a mass spectrometer, allowing for accurate ratiometric quantification.[9][11] This approach significantly enhances the accuracy and precision of the analytical method by correcting for matrix effects and other sources of variability.[8][9][10]

Physicochemical Properties of alpha-Methylstyrene and its Deuterated Analog

A thorough understanding of the physicochemical properties of both the analyte and the internal standard is fundamental to method development.

| Property | alpha-Methylstyrene (AMS) | alpha-Methylstyrene-D10 (AMS-D10) | Rationale for Importance in this Method |